3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
InChI Key |
LCSNKXVGUFXBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with appropriate aldehydes or ketones. One common method includes the use of potassium carbonate (K₂CO₃) as a base to achieve efficient C-C bond cleavage, followed by cyclization and deacylation . Another approach involves the use of iodine (I₂) to promote a metal-free domino protocol for one-pot synthesis . Additionally, organo acridinium photocatalysts and cobaloxime catalysts can be employed for oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones .
Industrial Production Methods
Industrial production of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Mechanochemical synthesis, which is an environmentally benign alternative, can also be employed for the production of oxadiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as nitric acid to form nitro derivatives.
Reduction: Reduction reactions can be performed to obtain amino derivatives.
Substitution: The compound can undergo substitution reactions with halides in the presence of catalysts like copper(II) oxide nanoparticles.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Aryl or alkenyl halides with copper(II) oxide nanoparticles
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Aryl or alkenyl-substituted oxadiazoles
Scientific Research Applications
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities. Specifically, 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline has been investigated for its anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells. For example:
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline | MCF-7 (breast cancer) | <100 | Induces apoptosis through HDAC inhibition |
In a comparative study, certain derivatives demonstrated higher cytotoxicity than doxorubicin against various cancer cell lines, highlighting their potential as alternative therapeutic agents .
Antimicrobial Activity
The compound has also been tested for its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial properties, comparable to established antibiotics .
Synthesis and Characterization
The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is often performed using techniques such as:
- FTIR Spectroscopy : To identify functional groups.
- NMR Spectroscopy : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal examined the anticancer effects of various oxadiazole derivatives including 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline on different cancer cell lines. The results indicated that this compound significantly inhibited cell growth in MCF-7 cells through mechanisms involving apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers evaluated the efficacy of several oxadiazole derivatives against common bacterial pathogens. The study found that compounds similar to 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Antimicrobial Studies: In a 2019 study, phenoxymethyl-substituted derivatives (e.g., 7c) demonstrated moderate inhibition of S. aureus (MIC = 32 µg/mL) but weaker activity against E. coli (MIC = 64 µg/mL), highlighting substituent-dependent efficacy .
- Schiff Base Formation : The aniline group in 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline can undergo condensation with aldehydes to form Schiff bases, a trait shared with 4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline (used in for synthesizing bioactive imines).
- Thermal Stability : Bulky substituents like tert-butyl increase thermal stability (decomposition >250°C), whereas smaller groups (e.g., methyl ) lower melting points.
Biological Activity
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is . The structure features an isopropyl group attached to the oxadiazole ring, which may influence its biological properties by enhancing lipophilicity and membrane permeability.
Biological Activity Overview
Research has indicated that compounds containing oxadiazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives demonstrate significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Several derivatives have been reported to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Some oxadiazole compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The biological activity of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is thought to stem from its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Certain studies have demonstrated that these compounds can activate apoptotic pathways in cancer cells by modulating the expression of proteins such as p53 and caspases.
Anticancer Activity
A study evaluating various oxadiazole derivatives found that 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline exhibited significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |
| U937 (Monocytic Leukemia) | 12.5 | Inhibition of cell proliferation |
| CEM (T-cell Leukemia) | 9.5 | Activation of caspase cascades |
The results indicated that the compound's activity was dose-dependent and comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Another investigation highlighted the antimicrobial efficacy of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.8 µg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Synthesis Methods
The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of amidoximes with organic nitriles under acidic conditions. Common catalysts used include p-toluenesulfonic acid and zinc chloride. The reaction conditions can be optimized for yield and purity through continuous flow reactors in industrial settings .
Q & A
Q. What are the standard synthetic routes for preparing 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives?
The compound is typically synthesized via cyclization reactions. For example, the aza-Wittig reaction between 2-aminobenzoic acid derivatives and (N-isocyanimino)triphenylphosphorane in dichloromethane yields oxadiazole-aniline hybrids under mild conditions . Another approach involves Schiff base formation by condensing substituted benzaldehydes with oxadiazole-aniline precursors in ethanol, followed by purification via recrystallization . Key parameters include stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and solvent selection (e.g., methanol or ethanol for solubility).
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline?
- 1H NMR : Aromatic protons appear as multiplets between δ 6.8–8.2 ppm, while the isopropyl group shows a septet (~δ 2.9 ppm) and doublets (δ 1.3–1.4 ppm) .
- 13C NMR : Oxadiazole carbons resonate at δ 165–170 ppm, and the aniline carbons appear between δ 115–150 ppm .
- IR : Stretching vibrations for C=N (1550–1600 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm oxadiazole and aniline functionalities . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the optimal reaction conditions for synthesizing Schiff bases from 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline?
Schiff bases are prepared by refluxing the compound with substituted benzaldehydes (1:1 molar ratio) in ethanol for 4–6 hours. Catalytic acid (e.g., acetic acid) accelerates imine formation. Yields range from 65–85%, depending on electron-withdrawing/donating substituents on the aldehyde .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the spectroscopic and crystallographic properties of oxadiazole-aniline derivatives?
Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring decrease electron density, shifting 1H NMR aromatic signals upfield by 0.1–0.3 ppm compared to electron-donating groups (e.g., –OCH₃) . X-ray crystallography reveals that bulky substituents (e.g., naphthyl) induce torsional angles >10° between oxadiazole and aniline rings, reducing coplanarity and π-conjugation .
Q. What mechanistic insights explain the formation of oxadiazole-aniline hybrids via copper-catalyzed domino reactions?
Copper catalysis enables intramolecular decarboxylative coupling, where a carbodiimide intermediate forms via aza-Wittig pathways. This is followed by cyclization to yield the oxadiazole ring. Computational studies suggest a two-step mechanism with a rate-determining cyclization step (ΔG‡ ≈ 25–30 kcal/mol) .
Q. How can X-ray crystallography resolve ambiguities in structural assignments for 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline derivatives?
Single-crystal X-ray analysis provides bond-length data (e.g., C–N: 1.29–1.38 Å, C–O: 1.36–1.44 Å) and confirms dihedral angles between aromatic systems. For example, derivatives with planar structures (dihedral angle <5°) exhibit enhanced fluorescence due to extended conjugation .
Q. What strategies mitigate challenges in synthesizing light-sensitive oxadiazole-aniline intermediates?
Light-sensitive intermediates (e.g., thiol-containing precursors) require foil-covered reaction vessels and inert atmospheres (N₂/Ar) to prevent photodegradation. Reaction progress should be monitored via TLC in low-light conditions .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar oxadiazole-aniline derivatives vary significantly?
Melting points depend on crystallinity and intermolecular interactions. For instance, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline melts at 181–183°C, while the naphthyl analog melts at 209–211°C due to stronger van der Waals forces in the bulkier derivative . Contradictions in literature data may arise from impurities or polymorphic forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
